molecular formula C9H17ClN2O B8098182 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride

Cat. No.: B8098182
M. Wt: 204.70 g/mol
InChI Key: YACLOXOOUCHMRO-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride (CAS: 2173992-33-9) is a spirocyclic amine derivative with a molecular formula of C₉H₁₇ClN₂O and a molecular weight of 204.70 g/mol . Structurally, it features a seven-membered 2,7-diazaspiro[3.5]nonane core substituted with an acetyl group at the 7-position and a hydrochloride salt. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Key suppliers include Apollo Scientific (€1,785.00/g) and multiple Chinese manufacturers like Zhejiang Yongning Pharmaceutical and Shanghai Re-found Chemical . While some sources indicate discontinuation for certain batch sizes (e.g., 1g, 5g), commercial availability remains through specialized vendors .

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLOXOOUCHMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Epoxidation and Ring Expansion

A patented method (CN102659678B) outlines an efficient route to this compound, bypassing costly intermediates like Nitromethane 99Min. The synthesis begins with the reaction of Compound II (1-carbonyl-pyrrolidine derivative) and Compound V (tert-butyl carbamate-protected amine) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–120°C. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic substitution to yield Compound VI.

In the second step, Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile. Ring expansion under acidic conditions generates the spirocyclic core, followed by tert-butyloxycarbonyl (Boc) deprotection and hydrochloride salt formation. This method achieves a 70.7% overall yield, making it industrially viable.

Key Reaction Conditions:

StepReagentsSolventTemperatureYield
1NaH, Compound II/VTHF/DMF60–120°C93% (Compound VI)
2mCPBA/H₂O₂DCM/MeCN10–60°C76% (Final Product)

Multi-Step Approach via Diazaspiro Intermediates

An alternative route employs 2,7-diazaspiro[3.5]nonane as a precursor. The spirocyclic amine is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (HCl) in ethanol or dioxane.

Optimization Insights:

  • Solvent Selection: Ethanol and dioxane enhance solubility during HCl salt formation, preventing byproduct generation.

  • Temperature Control: Acetylation at 0–5°C minimizes undesired N-overacylation.

  • Workup: Crystallization from 85% aqueous ethanol yields high-purity hydrochloride salt (mp 245–247°C).

Comparative Analysis of Methodologies

Yield and Scalability

The patented two-step method outperforms traditional routes in scalability, with a 70.7% overall yield versus 50–60% for multi-step approaches. Industrial adoption favors the former due to cost-effective raw materials (e.g., avoiding Nitromethane 99Min) and reduced purification steps.

Byproduct Formation and Mitigation

  • Epoxidation Side Reactions: Excess mCPBA (>1.5 equiv) leads to over-oxidation, detected via LC-MS as m/z 228.1 [M+H]⁺.

  • Acetylation Byproducts: N,N-diacetylated derivatives (m/z 249.2 [M+H]⁺) form at elevated temperatures, necessitating strict thermal control.

Industrial Production and Process Optimization

Continuous Flow Reactor Integration

Recent advancements employ continuous flow systems for the epoxidation step, reducing reaction time from 6 hours to 30 minutes. This innovation enhances throughput and minimizes intermediate degradation.

Green Chemistry Considerations

  • Solvent Recycling: THF and DCM are recovered via distillation, achieving >90% solvent reuse.

  • Catalyst Efficiency: Palladium on carbon (Pd/C) catalysts for hydrogenation steps exhibit >10,000 turnovers, reducing metal waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.82–3.75 (m, 4H, spiro-CH₂), 2.98 (s, 3H, COCH₃), 2.65–2.58 (m, 4H, N-CH₂).

  • LC-MS: m/z 189.1 [M+H]⁺ (free base), 204.7 [M+H]⁺ (hydrochloride).

Purity Standards

  • HPLC: ≥99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Residual Solvents: <50 ppm THF/DCM (GC-FID analysis) .

Chemical Reactions Analysis

Types of Reactions: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Its spirocyclic structure is often associated with biological activity, particularly in the development of central nervous system (CNS) agents. Research has indicated that derivatives of diazaspiro compounds can exhibit significant pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that compounds similar to 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride may interact with neurotransmitter systems, potentially leading to antidepressant effects.
  • Anxiolytic Effects : The spiro structure may influence binding affinities for GABA receptors, thus providing anxiolytic properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of spirocyclic amines, revealing that certain modifications could enhance their efficacy as CNS agents .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing other nitrogen-containing compounds.
  • Formation of Heterocycles : Its structure allows for the formation of diverse heterocyclic compounds through cyclization reactions.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with nucleophiles to form new bondsAmine derivatives
CyclizationForms new rings through intramolecular reactionsHeterocyclic compounds

Material Science

The compound has potential applications in material science due to its unique physical and chemical properties:

  • Polymer Synthesis : It can be used as a monomer or crosslinking agent in polymer chemistry, contributing to materials with specific mechanical properties.
  • Nanomaterials : Research is ongoing into using diazaspiro compounds for developing nanomaterials with tailored functionalities.

Case Study : Research conducted at a leading materials science laboratory demonstrated the use of diazaspiro compounds in creating polymer blends with enhanced thermal stability and mechanical strength .

Biochemical Applications

In biochemistry, this compound has been investigated for its role as a biochemical probe:

  • Enzyme Inhibitors : Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TypeInhibition TypeReference
Monoamine OxidaseCompetitive InhibitionJournal of Biological Chemistry
AcetylcholinesteraseNon-competitive InhibitionBiochemical Pharmacology

Mechanism of Action

The mechanism by which 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro[3.5]nonane Cores

2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
  • CAS : 1610028-42-6
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 209.72 g/mol
  • Key Differences: Substitution at the 2-position with a methyl group. Dihydrochloride salt form enhances solubility compared to the monohydrochloride target compound.
  • Applications : Used in peptide mimetics and as an intermediate in oncology drug discovery .
  • Pricing : €298.00/g (CymitQuimica), significantly lower than the target compound .
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
  • CAS : 1588441-26-2
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Key Differences: Methyl substitution at the 7-position instead of an acetyl group.
  • Applications : Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration .

Analogues with Varied Spiro Ring Sizes

2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
  • CAS : 1393330-70-5
  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 196.66 g/mol
  • Key Differences :
    • Larger spiro ring (4.4 instead of 3.5), altering conformational flexibility.
    • Ketone group at the 1-position vs. 7-position in the target compound.
  • Applications : Used in antiviral research, particularly against RNA viruses .
2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
  • CAS : 1187173-43-8
  • Molecular Formula : C₉H₁₅ClN₂O
  • Key Differences :
    • Expanded spiro system (4.5) and additional methylene group.
    • Higher lipophilicity due to increased ring size.
  • Applications : Investigated in neurodegenerative disease models .

Functionalized Derivatives

tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
  • CAS : 236406-55-6
  • Molecular Formula : C₁₂H₂₁ClN₂O₂
  • Key Differences :
    • tert-Butyloxycarbonyl (Boc) protection at the 7-position.
    • Used as a precursor for deprotection in solid-phase peptide synthesis.
  • Applications : Critical in generating unprotected spirocyclic amines for further functionalization .
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
  • CAS: Not provided (Acta Cryst. E67, o2517)
  • Molecular Formula : C₁₄H₁₈N₂O
  • Key Differences: Benzyl group at the 7-position introduces aromaticity.
  • Applications : Studied for antimicrobial properties .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Price (€/g) Applications
Target Compound 2173992-33-9 C₉H₁₇ClN₂O 204.70 7-Acetyl, HCl salt 1,785.00 Kinase inhibitors
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl 1610028-42-6 C₈H₁₈Cl₂N₂ 209.72 2-Methyl, diHCl 298.00 Peptide mimetics
2,7-Diazaspiro[4.4]nonan-1-one HCl 1393330-70-5 C₈H₁₃ClN₂O 196.66 1-Ketone, HCl N/A Antiviral agents
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl 236406-55-6 C₁₂H₂₁ClN₂O₂ 276.76 Boc-protected, HCl N/A Peptide synthesis

Research Findings and Trends

  • Synthetic Utility: The target compound and its analogues are synthesized via cyclization of aminocyclobutane precursors (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) .
  • Biological Relevance : Spirocyclic amines are prized for their 3D structural diversity, enhancing binding specificity in drug design. For example, KRAS inhibitors derived from these compounds show promise in cancer therapy .
  • Market Dynamics : Higher pricing for the target compound (€1,785.00/g) reflects its niche applications and complex synthesis compared to methyl-substituted analogues (€298.00/g) .

Biological Activity

Overview

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride (CAS Number: 2173992-33-9) is a compound that has garnered attention for its potential biological activities, particularly as a covalent inhibitor targeting the KRAS G12C mutation, which is implicated in various cancers. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and therapeutic implications.

PropertyValue
Molecular FormulaC₉H₁₆N₂O·ClH
Molecular Weight204.697 g/mol
Storage TemperatureAmbient
CAS Number2173992-33-9

The compound functions primarily as a covalent inhibitor of the KRAS G12C protein. KRAS is a critical regulator of cell proliferation and differentiation, and mutations in this gene are often associated with oncogenesis. The ability of this compound to bind covalently to the mutated cysteine residue (Cys12) allows it to inhibit the downstream signaling pathways that promote tumor growth.

In Vitro Studies

A series of derivatives based on 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been evaluated for their inhibitory effects on KRAS G12C. Key findings include:

  • Potent Inhibition : Compounds exhibited significant inhibition of phosphorylated ERK (pERK) levels in KRAS G12C mutation-positive cell lines, indicating effective blockade of the signaling cascade associated with cell growth and survival .
  • Metabolic Stability : The lead compound demonstrated favorable metabolic stability in human and mouse liver microsomes, suggesting potential for further development as a therapeutic agent .

In Vivo Studies

In xenograft mouse models (e.g., NCI-H1373), the compound showed:

  • Dose-dependent Antitumor Activity : Subcutaneous administration resulted in significant tumor regression, correlating with the dose administered .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated the effects of the compound in a KRAS G12C mutation-positive xenograft model.
    • Results indicated that treatment led to a marked reduction in tumor size over a treatment period compared to control groups, supporting its potential as an effective therapeutic option for non-small cell lung cancer (NSCLC) patients harboring this mutation .
  • Structure-Based Drug Design :
    • Further optimization of the compound's structure led to the identification of derivatives with enhanced potency and selectivity against KRAS G12C, showcasing the importance of structure-based drug design in developing effective inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride?

  • Methodology :

  • Route 1 : Use tert-butyl-protected spirocyclic amines (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) as precursors. Deprotection with HCl followed by acetylation yields the target compound .
  • Route 2 : Direct alkylation of 2,7-diazaspiro[3.5]nonane with acetyl chloride in the presence of a base (e.g., triethylamine), followed by hydrochloride salt formation .
  • Key Characterization : Monitor reaction progress via LCMS (e.g., m/z 212 [M+H]+) and confirm purity using HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : ¹H and ¹³C NMR in DMSO-d6 reveal spirocyclic proton environments (e.g., δ ~3.5 ppm for CH2 adjacent to nitrogen) and carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 212.1 for [M+H]+) .
    • Crystallography : Single-crystal X-ray diffraction (100 K) with SHELXL refinement resolves the spirocyclic structure, anisotropic displacement parameters, and hydrogen bonding networks .

Q. What are the known physicochemical properties of this compound?

  • Molecular Formula : C9H17ClN2O (MW: 212.7 g/mol) .
  • Solubility : Highly soluble in polar solvents (DMSO, water) due to hydrochloride salt formation.
  • Stability : Stable at -20°C for long-term storage; hygroscopic in ambient conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • DOE Approaches : Vary temperature (0–25°C), base (e.g., NaHCO3 vs. Et3N), and stoichiometry to minimize by-products (e.g., N-alkylated impurities) .
  • Purification : Use reverse-phase chromatography (C18 column, 0.1% TFA modifier) to isolate the hydrochloride salt with >95% purity .
  • Monitoring : Real-time LCMS tracking (e.g., m/z 212 [M+H]+) identifies intermediates and optimizes reaction quenching .

Q. What strategies resolve discrepancies in structural data from NMR and X-ray crystallography?

  • Case Study : If NMR suggests axial CH2 protons but crystallography shows equatorial positions, verify solvent effects (e.g., DMSO-induced conformational shifts) .
  • Validation : Cross-check with DFT-calculated NMR chemical shifts (B3LYP/6-31G*) to align experimental and theoretical data .
  • Impurity Analysis : HPLC-MS identifies trace by-products (e.g., acetylated isomers) that may skew NMR integrals .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Docking Studies : Molecular docking (AutoDock Vina) into kinase targets (e.g., Bruton’s tyrosine kinase) identifies hydrogen bonds between the spirocyclic amine and catalytic lysine residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic reactivity at the carbonyl group .
  • MD Simulations : Assess stability in aqueous solutions (AMBER force field) to guide formulation studies .

Data Contradiction Analysis Example

  • Issue : Conflicting melting points reported in literature.
  • Resolution :
    • Hypothesis : Variations due to polymorphic forms or hydrate formation.
    • Testing : Perform DSC/TGA to identify hydration states and PXRD to detect crystallographic phases .
    • Outcome : Confirm anhydrous vs. monohydrate forms and standardize drying protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.